molecular formula C10H8BrNO B13494022 (8-Bromoquinolin-5-yl)methanol

(8-Bromoquinolin-5-yl)methanol

Cat. No.: B13494022
M. Wt: 238.08 g/mol
InChI Key: CGVXFYVJMYTZQT-UHFFFAOYSA-N
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Description

(8-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methanol group at the 5th position of the quinoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromoquinolin-5-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-Bromoquinolin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted quinoline derivative.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 8-Bromoquinolin-5-carboxylic acid or 8-Bromoquinolin-5-aldehyde.

    Reduction: 8-Hydroxyquinoline or 8-Methoxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(8-Bromoquinolin-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (8-Bromoquinolin-5-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, which can lead to cell death in cancer cells. Additionally, the bromine atom may enhance the compound’s ability to interact with specific proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine atom and the methanol group on the quinoline ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(8-bromoquinolin-5-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-4-3-7(6-13)8-2-1-5-12-10(8)9/h1-5,13H,6H2

InChI Key

CGVXFYVJMYTZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)CO

Origin of Product

United States

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